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Compound of Interest

Compound Name: 2-Bromoquinoxaline

Cat. No.: B1269807

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromoquinoxaline, a key intermediate in pharmaceutical and materials science research. Due
to the limited availability of specific experimental spectra for 2-bromoquinoxaline in publicly
accessible databases, this guide presents data for the parent compound, quinoxaline, as a
foundational reference. This is supplemented with expected spectroscopic characteristics for a
bromo-substituted quinoxaline based on established principles of organic spectroscopy.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoxaline. The expected shifts
and patterns for 2-bromoquinoxaline are discussed in the analysis sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopic Data of Quinoxaline

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1269807?utm_src=pdf-interest
https://www.benchchem.com/product/b1269807?utm_src=pdf-body
https://www.benchchem.com/product/b1269807?utm_src=pdf-body
https://www.benchchem.com/product/b1269807?utm_src=pdf-body
https://www.benchchem.com/product/b1269807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

8.80 S 2H - H-2, H-3

8.05 dd 2H 6.4,34 H-5, H-8

7.75 dd 2H 6.4,3.4 H-6, H-7

Solvent: CDCIs, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The introduction of a bromine atom at the 2-position will
break the symmetry of the molecule. The singlet at 8.80 ppm for H-2 and H-3 in quinoxaline will
be replaced by a singlet for the remaining H-3 proton, likely shifted downfield due to the
electron-withdrawing effect of the adjacent bromine. The signals for the benzene ring protons
(H-5, H-6, H-7, and H-8) will also experience shifts, though to a lesser extent.

13C NMR Spectroscopic Data of Quinoxaline

Chemical Shift (8) ppm Assighment
145.2 C-2,C-3
141.2 C-4a, C-8a
129.5 C-6, C-7
129.1 C-5,C-8

Solvent: CDCls, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: In the 33C NMR spectrum of 2-bromoquinoxaline, the
carbon atom directly bonded to the bromine (C-2) is expected to show a significant downfield
shift. The other carbon chemical shifts will also be affected, leading to a more complex
spectrum with distinct signals for each carbon atom due to the loss of symmetry.

Infrared (IR) Spectroscopy
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Characteristic IR Absorptions of Quinoxaline

Wavenumber (cm~?) Intensity Assignment
3060-3020 Medium Aromatic C-H stretch
) Aromatic C=C and C=N
1620-1450 Medium-Strong )
stretching
1200-1000 Strong C-H in-plane bending
900-675 Strong C-H out-of-plane bending

Sample Preparation: KBr pellet or thin film. Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The IR spectrum of 2-bromoquinoxaline is expected to be
broadly similar to that of quinoxaline, showing characteristic peaks for the aromatic C-H and
ring stretching vibrations. A key additional feature will be the C-Br stretching vibration, which
typically appears in the fingerprint region between 600 and 500 cm~1.

Mass Spectrometry (MS)

Mass Spectrometric Data of Quinoxaline

m/z Relative Intensity (%) Assighment

130 100 [M]* (Molecular lon)
103 ~80 [M-HCN]*

76 ~97 [CoHa]*

lonization Method: Electron lonization (El). Data is for the parent compound quinoxaline.

Analysis for 2-Bromoquinoxaline: The mass spectrum of 2-bromoquinoxaline will be
characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of
the two stable isotopes of bromine, 7°Br and 8Br, which have nearly equal natural abundance
(approximately 50.7% and 49.3%, respectively). This will result in two molecular ion peaks of
almost equal intensity at m/z = 208 and m/z = 210. The fragmentation pattern would likely
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involve the loss of a bromine radical followed by the fragmentation of the quinoxaline ring. The
molecular weight of 2-bromoquinoxaline is 209.05 g/mol .[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 2-bromoquinoxaline is dissolved in
approximately 0.6 mL of deuterated chloroform (CDCIs) in a clean, dry 5 mm NMR tube.
Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.
e 1H NMR Acquisition:

o A standard one-pulse sequence is used.

o The spectral width is set to cover the aromatic region (typically 0-10 ppm).

o A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-
noise ratio.

o Data is processed with Fourier transformation, phasing, and baseline correction.
e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each
carbon atom.

o Awider spectral width (e.g., 0-160 ppm) is used.

o Alarger number of scans is typically required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Approximately 1-2 mg of 2-bromoquinoxaline is finely ground with about 100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
o Data Acquisition:
o A background spectrum of the empty sample compartment is recorded.
o The KBr pellet containing the sample is placed in the sample holder.

o The spectrum is recorded, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of 2-bromoquinoxaline in a suitable volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via
direct infusion or after separation by gas chromatography (GC).

« lonization: Electron lonization (El) at 70 eV is a common method for this type of compound.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a compound like 2-bromoquinoxaline.
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Workflow for Spectroscopic Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromoquinoxaline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269807#spectroscopic-data-nmr-ir-mass-of-2-
bromoquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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